3'-Deoxycytidine

Overview

Description

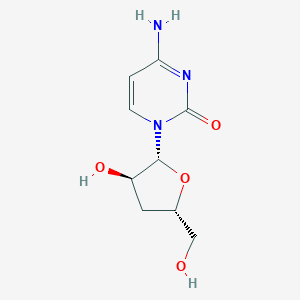

3'-Deoxycytidine is a cytidine analog characterized by the absence of a hydroxyl group (-OH) at the 3' position of the ribose sugar. This structural modification distinguishes it from canonical cytidine and other deoxyribonucleosides, such as 2'-deoxycytidine. Synthesized initially from cordycepin (3'-deoxyadenosine) via a streamlined four-step process , its phosphorylation yields this compound triphosphate (3'-dCTP), which exhibits inhibitory effects on RNA polymerases I and II in Dictyostelium discoideum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxycytidine typically involves the selective removal of the hydroxyl group at the 3’ position of cytidine. One common method includes the use of cytidine deaminases and nucleoside phosphorylases in a multienzymatic cascade system . Another approach involves the transglycosylation reaction using 2-N-palmitoyl-guanine and 3’,5’-di-O-acetyl-4-N-benzoyl-2’-deoxycytidine as starting materials in the presence of a Lewis acid and silylating agent .

Industrial Production Methods: Industrial production of 3’-Deoxycytidine can be achieved through metabolic engineering of microbial strains. For instance, Escherichia coli can be genetically modified to enhance the production of deoxycytidine by deleting specific degradation enzymes and optimizing the biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxycytidine undergoes various chemical reactions, including phosphorylation, deamination, and glycosylation. It can be phosphorylated at the 5’ position by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is a precursor for DNA synthesis .

Common Reagents and Conditions:

Phosphorylation: Deoxycytidine kinase and ATP.

Deamination: Cytidine deaminase.

Glycosylation: Lewis acids and silylating agents.

Major Products:

Phosphorylation: Deoxycytidine monophosphate (dCMP).

Deamination: Deoxyuridine.

Glycosylation: Various nucleoside analogs.

Scientific Research Applications

3’-Deoxycytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of nucleic acid derivatives and other nucleoside analogs.

Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Mechanism of Action

3’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its active triphosphate form, it can be incorporated into the growing DNA chain by DNA polymerase. This incorporation can lead to chain termination due to the absence of the 3’ hydroxyl group, thereby inhibiting DNA synthesis and replication . This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA synthesis can prevent the proliferation of malignant or infected cells.

Comparison with Similar Compounds

The pharmacological and biochemical properties of 3'-deoxycytidine are best contextualized through comparisons with structurally and functionally related nucleoside analogs. Key differences in activity, metabolism, and clinical relevance are highlighted below.

Structural and Functional Comparisons

Metabolic and Pharmacokinetic Differences

Phosphorylation Efficiency :

- This compound exhibits poor intracellular phosphorylation to its active triphosphate form, likely due to steric hindrance from the missing 3'-OH group or substrate incompatibility with human kinases . In contrast, 2',2'-difluorodeoxycytidine (dFdC) is rapidly phosphorylated by deoxycytidine kinase (dCK), achieving triphosphate levels 20-fold higher than ara-C at equimolar concentrations .

- Deoxycytidine (dCyd) is efficiently transported and phosphorylated in cells, making it a viable precursor for decitabine synthesis .

Metabolic Stability :

Key Research Findings

Cytotoxicity Mechanisms :

- dFdC induces DNA chain termination and apoptosis, whereas this compound's cytotoxicity is negligible in cancer cell lines .

Epigenetic Modulation: 5-Aza-2'-deoxycytidine reduces DNA methyltransferase 1 (DNMT1) expression by >90%, restoring p16/CDKN2 expression in colon cancer cells . No analogous activity is reported for this compound.

Biological Activity

3'-Deoxycytidine (dC) is a nucleoside analog that plays a significant role in various biological processes, particularly in the context of antiviral and anticancer therapies. This compound lacks the hydroxyl group at the 3' position of the ribose sugar, which influences its biological activity and therapeutic applications.

Antiviral Activity

This compound exhibits notable antiviral properties, particularly against several viruses. Research has demonstrated its effectiveness in inhibiting viral replication by interfering with nucleic acid synthesis.

- Mechanism of Action : The compound is incorporated into viral DNA or RNA, leading to premature termination of nucleic acid synthesis. This mechanism is critical for its activity against viruses such as HIV and hepatitis B virus (HBV) .

-

Case Studies :

- A study highlighted that this compound showed potent activity against HBV in vitro, demonstrating significant reductions in viral load .

- Another investigation into its effects on HIV revealed that it could inhibit viral replication effectively, contributing to the development of antiviral therapies .

Anticancer Activity

In oncology, this compound is often used in combination with other chemotherapeutic agents due to its ability to induce apoptosis in cancer cells.

- Mechanism of Action : It acts primarily by incorporating into DNA during replication, which leads to chain termination and subsequent cell death. This is particularly useful in treating cancers that are resistant to conventional therapies .

-

Research Findings :

- A clinical study involving pancreatic cancer patients indicated that gemcitabine (a prodrug of this compound) significantly improved survival rates when combined with other agents .

- In vitro studies have shown that this compound can enhance the cytotoxic effects of other chemotherapeutics by increasing DNA damage in cancer cells .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3'-deoxycytidine derivatives, and how can their purity and structural integrity be validated?

- Methodological Answer : this compound derivatives (e.g., 3'-amino-N4-dodecyl-5-methyl-2',3'-dideoxycytidine) are typically synthesized via nucleoside modification protocols. Key steps include protecting group strategies for selective 3'-deoxygenation, followed by coupling with alkyl or functional groups. Characterization requires H/C NMR for stereochemical confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Reproducibility hinges on precise control of reaction conditions (e.g., anhydrous solvents, temperature) .

Q. How does this compound influence DNA synthesis and repair mechanisms in cancer cell models?

- Methodological Answer : To assess its role, researchers can use thymidine kinase-deficient cell lines (e.g., HeLa) treated with this compound analogs. Quantify DNA incorporation via H-thymidine uptake assays or flow cytometry for cell cycle arrest (G1/S phase). Compare with controls (untreated or treated with unmodified deoxycytidine) to isolate 3'-modification effects. Complementary techniques like comet assays can evaluate DNA damage repair efficiency .

Properties

IUPAC Name |

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990793 | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-33-2 | |

| Record name | 3′-Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.